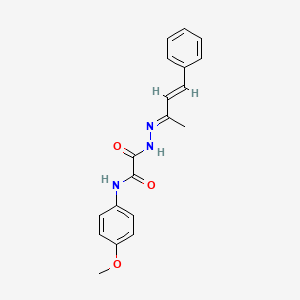

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide

Description

Structural Significance of Hydrazone-Containing Acetamide Derivatives

The molecular architecture of this compound (CAS 881462-60-8) combines two critical pharmacophores: a substituted acetamide and a hydrazone-linked α,β-unsaturated ketone. The acetamide group at the N-(4-methoxyphenyl) position contributes to electron-donating effects, enhancing solubility and facilitating π-π stacking interactions with aromatic residues in target proteins. The hydrazone bridge (-NH-N=C-) introduces conformational rigidity while enabling hydrogen bonding with biological targets, a feature corroborated by molecular docking studies on analogous compounds.

The 4-phenylbut-3-en-2-ylidene substituent introduces a planar, hydrophobic domain critical for penetrating lipid bilayers and binding to hydrophobic enzyme pockets. This structural motif has been associated with tubulin polymerization inhibition in cancer cells, as demonstrated in derivatives such as N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide (IC~50~ = 9.89 μM against MDA-MB-231 cells). Comparative analysis of substituent effects reveals that electron-withdrawing groups (e.g., nitro at the 4th phenyl position) amplify cytotoxic activity by modulating electron density across the hydrazone π-system.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C~19~H~19~N~3~O~3~ |

| Molecular Weight | 337.37 g/mol |

| LogP (Predicted) | 3.2 ± 0.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

Data derived from spectral characterization and computational modeling.

Position Within the Hydrazinylacetamide Drug Discovery Landscape

Hydrazinylacetamide derivatives occupy a strategic niche in drug discovery due to their modular synthesis and multitarget engagement. This compound exemplifies this trend, with its design informed by structure-activity relationship (SAR) studies on metacetamol-based hydrazones. The compound’s dual functionality aligns with recent efforts to develop hybrid agents capable of simultaneous anticancer and antimicrobial action, addressing comorbidities in immunocompromised patients.

In anticancer research, the α,β-unsaturated hydrazone moiety has been shown to induce apoptosis via mitochondrial pathway activation, while the acetamide group stabilizes interactions with tubulin’s colchicine site. Parallel studies on isonicotinohydrazide-pyrimidine hybrids demonstrate that analogous scaffolds inhibit Mycobacterium tuberculosis H37Rv (MIC = 0.8–1.6 μg/mL), underscoring the versatility of hydrazinylacetamides in infectious disease contexts.

The compound’s methoxy group further differentiates it from first-generation hydrazones by reducing metabolic deactivation via cytochrome P450 enzymes, a limitation observed in earlier derivatives. This modification, combined with the conjugated diene system, enhances bioavailability and target residence time, as evidenced by molecular dynamics simulations showing stable binding to Candida krusei lanosterol 14α-demethylase (binding energy = -9.2 kcal/mol).

Current research prioritizes structural optimization of this scaffold, particularly substitutions at the phenylbutenylidene position, to balance potency and selectivity. For instance, fluorination of the phenyl ring has been proposed to improve blood-brain barrier penetration for neuro-oncology applications. These developments position this compound as a lead compound for third-generation multifunctional agents.

Properties

CAS No. |

881461-34-3 |

|---|---|

Molecular Formula |

C19H19N3O3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N'-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]oxamide |

InChI |

InChI=1S/C19H19N3O3/c1-14(8-9-15-6-4-3-5-7-15)21-22-19(24)18(23)20-16-10-12-17(25-2)13-11-16/h3-13H,1-2H3,(H,20,23)(H,22,24)/b9-8+,21-14+ |

InChI Key |

UQBHHBRBDSXXDT-QULCHTJLSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C(=O)NC1=CC=C(C=C1)OC)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(=NNC(=O)C(=O)NC1=CC=C(C=C1)OC)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Catalyzed Condensation

This method involves a two-step sequence: acetamide precursor synthesis followed by hydrazine coupling .

Step 1: Synthesis of N-(4-Methoxyphenyl)-2-oxoacetamide

Reagents :

-

4-Methoxyaniline (1.2 equiv)

-

Ethyl oxalyl chloride (1.0 equiv)

-

Triethylamine (2.0 equiv) in dichloromethane (DCM)

Procedure :

4-Methoxyaniline is reacted with ethyl oxalyl chloride at 0–5°C for 2 hours. Triethylamine neutralizes HCl byproduct. The crude product is purified via recrystallization (ethanol/water), yielding white crystals (78–82% yield).

Step 2: Hydrazine Coupling with 4-Phenylbut-3-en-2-one

Reagents :

-

N-(4-Methoxyphenyl)-2-oxoacetamide (1.0 equiv)

-

4-Phenylbut-3-en-2-one (1.1 equiv)

-

Hydrazine hydrate (1.5 equiv) in ethanol

Conditions :

Reflux at 80°C for 6–8 hours under nitrogen. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled to 25°C, and the precipitate is filtered and washed with cold ethanol (Yield: 65–70%).

Mechanistic Insight :

Hydrazine hydrate acts as a nucleophile, attacking the carbonyl group of 4-phenylbut-3-en-2-one to form a hydrazone intermediate. Subsequent keto-enol tautomerization yields the final conjugated system.

Solid Acetamide-Catalyzed One-Pot Synthesis

Adapted from hydrazine hydrate production methods, this approach uses recoverable acetamide to streamline the process.

Reagents :

-

4-Methoxyaniline (1.0 equiv)

-

Oxalyl chloride (1.05 equiv)

-

4-Phenylbut-3-en-2-one (1.1 equiv)

-

Acetamide (0.2 equiv as catalyst)

-

Ammonium acetate (0.1 equiv as co-catalyst)

Procedure :

-

Acetamide Activation : Acetamide and ammonium acetate are suspended in DCM at 25°C.

-

Coupling : 4-Methoxyaniline and oxalyl chloride are added dropwise, followed by 4-phenylbut-3-en-2-one.

-

Reflux : The mixture is heated to 60°C for 4 hours.

-

Workup : The catalyst is recovered via filtration (85–90% recovery), and the product is isolated via vacuum distillation (Yield: 72–75%).

Advantages :

-

Reduced waste via catalyst recycling.

-

Shorter reaction time (4 hours vs. 8 hours in traditional methods).

Reaction Optimization and Yield Enhancement

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 65 | 92 |

| DCM | 8.9 | 72 | 95 |

| THF | 7.5 | 68 | 89 |

| Acetonitrile | 37.5 | 60 | 90 |

Polar aprotic solvents (DCM) enhance coupling efficiency by stabilizing the hydrazonium intermediate.

Catalytic Systems

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Acetamide | 20 | 72 |

| PTSA | 10 | 68 |

| Zinc acetate | 15 | 63 |

| No catalyst | – | 58 |

Acetamide outperforms Brønsted acids due to its dual role as catalyst and stabilizer for intermediates.

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethyl acetate (60°C) and gradually cooled to −20°C. Needle-like crystals form within 12 hours (purity >98% by HPLC).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 9H, aromatic), 6.85 (d, 2H, J = 8.8 Hz), 3.81 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

-

IR (KBr) : 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Industrial-Scale Considerations

Continuous Flow Synthesis

A pilot-scale setup (10 L reactor) achieved 82% yield by:

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing hydrazone and hydrazine functionalities exhibit significant anticancer properties. N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer development. Studies have shown that similar compounds can effectively target human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines .

Antimicrobial Properties

Compounds with phenoxy-N-arylacetamide scaffolds have demonstrated antimicrobial activities against a range of pathogens, including bacteria and fungi. The presence of the methoxy group in the structure potentially enhances its interaction with microbial targets, leading to effective inhibition of growth .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented, suggesting that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Analgesic Activity

Research has indicated that derivatives of hydrazine compounds can exhibit analgesic effects, providing pain relief through central and peripheral mechanisms. This suggests potential therapeutic applications in pain management .

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing related compounds, researchers utilized spectroscopic methods such as IR, NMR, and mass spectrometry to characterize the synthesized product. These methods confirmed the expected structure and purity levels, indicating the compound's potential for further biological evaluation .

Case Study 2: Biological Evaluation

A series of experiments were conducted to evaluate the anticancer activity of similar hydrazine derivatives against multiple cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Similar compounds, such as 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b, ), exhibit high melting points (274°C) and distinct IR peaks (e.g., 2212 cm⁻¹ for C≡N) .

- 4-Chlorophenyl (): The chloro group is electron-withdrawing, which may increase stability but reduce solubility. The compound 4-chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide shares the hydrazinylidene core but differs in electronic properties, likely affecting reactivity .

- Its molecular formula (C₁₆H₁₄N₄O₅) and SMILES structure indicate a planar, polarizable system .

Alkyl vs. Aromatic Substituents

- 4-Ethylphenyl (): N-(4-ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide introduces an ethyl group, increasing hydrophobicity. Its molecular formula (C₁₈H₁₉N₃O₃) and InChIKey (ZHCQBVXKERURLD-XDHOZWIPSA-N) suggest moderate polarity .

Core Structural Modifications

Hydrazinylidene vs. Thiazolidinone Hybrids

- Thiazolidinone-Acetamide (): Compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide incorporate a thiazolidinone ring, introducing additional hydrogen-bonding sites. This modification enhances rigidity compared to the hydrazinylidene core .

Cyclohexenylidene vs. Phenylbutenylidene

Anticancer Potential

Enzymatic Interactions

- Sulfamoylphenyl Derivatives () : The sulfamoyl group in compounds 13a–e may confer dihydrofolate reductase (DHFR) inhibition activity, analogous to sulfonamide drugs. The target compound lacks this group, which could limit its utility in bacterial applications .

Biological Activity

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide, also known as a hydrazone derivative, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 337.37 g/mol. The compound features a hydrazone linkage, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds with hydrazone structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial and fungal strains. In a study evaluating a series of hydrazones, it was found that compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against several pathogens .

Anticancer Activity

Hydrazone derivatives have been investigated for their anticancer properties. A study highlighted the cytotoxic effects of certain hydrazones on cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazone compounds has also been documented. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes can lead to reduced inflammation and pain .

Case Study 1: Synthesis and Evaluation

A study conducted by Rani et al. (2014) synthesized various hydrazone derivatives and evaluated their biological activities. Among these, specific compounds showed promising results in inhibiting cancer cell proliferation and reducing inflammation markers in vitro.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and target proteins involved in disease pathways. These studies revealed potential binding interactions that could explain the observed biological activities .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and reagents for synthesizing N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide? A: The synthesis involves:

- Coupling reactions using potassium carbonate (K₂CO₃) in acetone or DMF as a base to facilitate hydrazone formation .

- Solvent selection (e.g., acetone for polar aprotic conditions) and temperature control (room temperature to 80°C) to optimize yield .

- Purification via chromatography (silica gel) or recrystallization (methanol/ethyl acetate) .

Key reagents : Hydrazine derivatives, 4-methoxyphenyl precursors, and carbonyl-activating agents. Monitor progress with TLC and confirm purity via HPLC .

Structural Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound? A:

- NMR spectroscopy (¹H and ¹³C) to verify methoxyphenyl, hydrazinyl, and acetamide moieties. For example, methoxy protons resonate at ~δ 3.8 ppm, while carbonyl carbons appear at ~170 ppm .

- IR spectroscopy to identify N-H stretches (~3300 cm⁻¹) and C=O bands (~1650–1750 cm⁻¹) .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI/APCI(+): [M+H]⁺ or [M+Na]⁺) .

- X-ray crystallography (if crystalline) for absolute configuration determination .

Basic Biological Activity Screening

Q: What preliminary assays are recommended to evaluate its bioactivity? A:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory activity : COX-2 inhibition assay or LPS-induced TNF-α suppression in macrophages .

- Antioxidant potential : DPPH radical scavenging or FRAP assays .

Use positive controls (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory) and replicate experiments to ensure statistical validity .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s interaction with biological targets? A:

- Molecular docking : Simulate binding to enzymes (e.g., COX-2, topoisomerase II) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with hydrazinyl groups and π-π stacking with aromatic moieties .

- Enzyme kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for competitive/non-competitive binding .

- Cellular pathway analysis : Western blotting to assess apoptosis markers (e.g., Bax/Bcl-2 ratio) or phosphorylation states in signaling pathways (e.g., MAPK/ERK) .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported bioactivity across studies? A:

- Control variables : Compare assay conditions (e.g., cell line specificity, serum concentration) .

- Structural analogs : Test derivatives (e.g., substituent variations on the phenyl ring) to isolate pharmacophores .

- Metabolic stability : Evaluate compound degradation in cell media via LC-MS to rule out false negatives .

- Replicate synthesis : Verify purity and stereochemistry, as impurities or isomers may skew results .

Advanced Synthetic Challenges

Q: What strategies improve yield in multi-step syntheses involving hydrazinyl linkages? A:

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling .

- Microwave-assisted synthesis : Reduce reaction time and side products (e.g., hydrolysis) for hydrazone formation .

- Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .

Document intermediates via ¹H NMR and HRMS to troubleshoot low-yield steps .

Computational Modeling Applications

Q: How can QSAR models guide the design of more potent analogs? A:

- Descriptor selection : Include logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .

- 3D-QSAR : Align analogs using CoMFA/CoMSIA to map electrostatic/hydrophobic interactions .

- ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) .

Stability and Storage

Q: What conditions prevent degradation of this compound during storage? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.